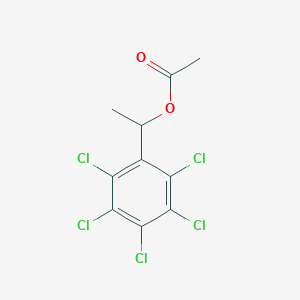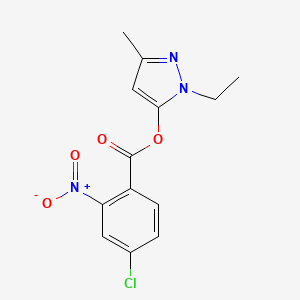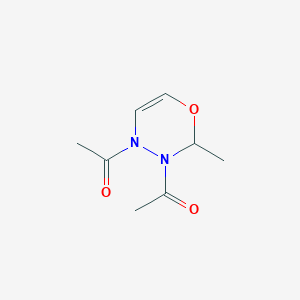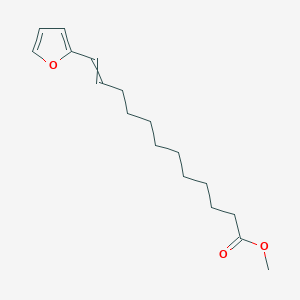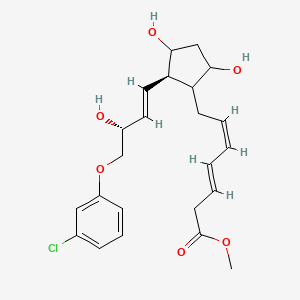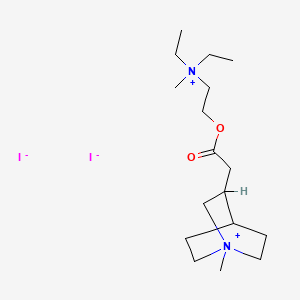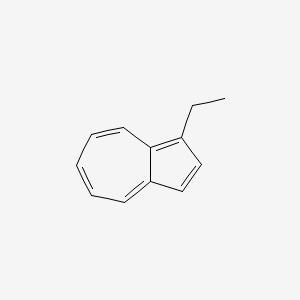
Azulene, 1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 1-ethyl- is an aromatic hydrocarbon known for its distinctive blue color. It is an isomer of naphthalene, which is colorless. Azulene’s structure consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring . This compound is found in various natural sources, including essential oils of plants like Matricaria chamomilla and Achillea millefolium .
Vorbereitungsmethoden
The synthesis of azulene derivatives, including 1-ethyl-azulene, involves several methods. One common approach is the Ziegler-Hafner method, which involves the condensation of Zincke salts derived from pyridinium or pyrillium salts with cyclopentadienide ions . Another method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Azulene, 1-ethyl- undergoes various chemical reactions, including electrophilic substitution at the 1- and 3-positions and nucleophilic addition at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include Grignard reagents, which can lead to the formation of substituted addition-oxidation products .
Wissenschaftliche Forschungsanwendungen
Azulene, 1-ethyl- and its derivatives have numerous scientific research applications. In chemistry, they are used as molecular switches and sensors due to their unique physicochemical properties . In biology and medicine, azulene derivatives exhibit anti-inflammatory, antibacterial, and anticancer properties . They are used in the treatment of peptic ulcers, leukemia, and HIV-1 . Additionally, azulene derivatives are explored for their potential in optoelectronic devices and solar cells .
Wirkmechanismus
The mechanism of action of azulene, 1-ethyl- involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is crucial in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Azulene also regulates the secretion of cytokines, proteins that play significant roles in transmitting immunological signals . These actions contribute to its anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Azulene, 1-ethyl- is unique compared to other similar compounds like guaiazulene and chamazulene, which are also azulene derivatives found in natural sources . While all these compounds share the azulene skeleton, their specific substituents and functional groups confer different properties and applications. For instance, guaiazulene is known for its use in cosmetics and pharmaceuticals due to its anti-inflammatory properties . Chamazulene, on the other hand, is noted for its antioxidant activity .
Conclusion
Azulene, 1-ethyl- is a fascinating compound with a wide range of applications in various fields Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
63964-75-0 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-ethylazulene |
InChI |
InChI=1S/C12H12/c1-2-10-8-9-11-6-4-3-5-7-12(10)11/h3-9H,2H2,1H3 |
InChI-Schlüssel |
JJIWDEGOZQOSJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


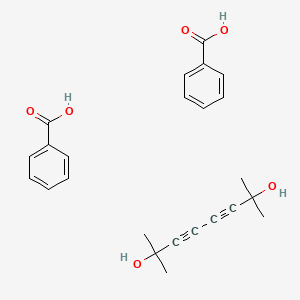
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)

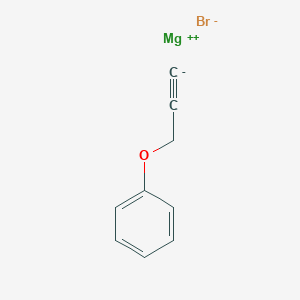
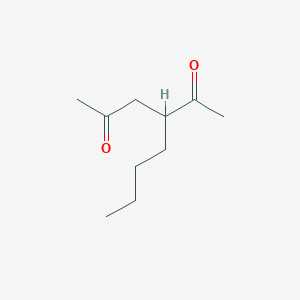
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
